molecular formula C11H10FN3O3 B8426258 3-((3-Fluoro-4-nitrophenoxy)methyl)-1-methyl-1H-pyrazole

3-((3-Fluoro-4-nitrophenoxy)methyl)-1-methyl-1H-pyrazole

Cat. No.: B8426258
M. Wt: 251.21 g/mol
InChI Key: DBEWGUWVHNVWNV-UHFFFAOYSA-N
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Description

3-((3-Fluoro-4-nitrophenoxy)methyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H10FN3O3 and its molecular weight is 251.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10FN3O3

Molecular Weight

251.21 g/mol

IUPAC Name

3-[(3-fluoro-4-nitrophenoxy)methyl]-1-methylpyrazole

InChI

InChI=1S/C11H10FN3O3/c1-14-5-4-8(13-14)7-18-9-2-3-11(15(16)17)10(12)6-9/h2-6H,7H2,1H3

InChI Key

DBEWGUWVHNVWNV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)COC2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-fluoro-4-nitrophenol (50.0 g, 0.31 mol), 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (52.1 g, 0.31 mol), powdered potassium carbonate (53.3 g, 0.38 mol), potassium iodide (52.8 g, 0.32 mol), and acetonitrile (900 mL) was stirred at 60° Celsius for 8 h. The reaction was cooled to RT and concentrated to dryness. The residue was partitioned between H2O (500 mL), sat. NaHCO3 (200 mL), and ethyl acetate (900 mL). The organic layer was separated, dried with MgSO4, filtered and concentrated to dryness. The resulting residue was recrystallized from ethanol (250 mL) and H2O (250 mL). The solid was collected by filtration and rinsed with a H2O/ethanol (2:1, 225 mL) followed by hexanes (250 mL) yielding the title compound as a tan solid (70.7 g, 90.2%). MS (ESI): mass calcd. for C11H10FN3O3, 251.1; m/z found, 252.0 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 8.13-8.03 (m, 1H), 7.42-7.32 (d, J=2.2, 1H), 6.93-6.87 (m, 1H), 6.87-6.84 (d, J=1.6, 1H), 6.36-6.29 (d, J=2.2, 1H), 5.18-5.10 (s, 2H), 4.00-3.87 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
52.1 g
Type
reactant
Reaction Step One
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Yield
90.2%

Synthesis routes and methods II

Procedure details

To a solution of 3-(chloromethyl)-1-methyl-1H-pyrazole (15.6 g, 0.12 mol) in acetonitrile (200 mL) was added K2CO3 (67 g, 0.48 mol) followed by 3-fluoro-4-nitrophenol (19 g, 0.12 mol). The mixture was stirred at 90° Celsius overnight. When the reaction was complete, it was cooled to RT and the solvent was concentrated to dryness. The resulting residue was dissolved in DCM (500 mL) and then washed with water (500 mL). The organic phase was separated, concentrated to dryness and purified by recrystallization from ethyl acetate (100 mL) to give the title compound. MS (ESI): mass calcd. for C11H10FN3O3, 251.07; m/z found, 252.2 [M+H]+. 1H NMR (300 MHz, CDCl3) δ 8.05-7.99 (t, 1H), 7.33 (d, J=3, 1H), 6.86-6.84 (m, 1H), 6.81-6.78 (m, 1H), 6.29 (d, J=3, 1H), 5.11 (s, 2H), 3.88 (s, 3H).
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two

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